molecular formula C10H10ClNO2 B2373787 N-(5-chloro-2-methoxyphenyl)prop-2-enamide CAS No. 1156159-63-5

N-(5-chloro-2-methoxyphenyl)prop-2-enamide

Cat. No.: B2373787
CAS No.: 1156159-63-5
M. Wt: 211.65
InChI Key: UULDAICBSDOBKH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)prop-2-enamide typically involves the reaction of 5-chloro-2-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide
  • N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy groups, along with the prop-2-enamide moiety, make it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULDAICBSDOBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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